4-acetylphenyl 2-(benzylthio)benzoate
Description
4-Acetylphenyl 2-(benzylthio)benzoate is a benzoate ester derivative featuring two distinct functional groups:
- 4-Acetylphenyl group: An aromatic ring substituted with an acetyl group at the para position, contributing electron-withdrawing effects.
This compound’s structure suggests applications in medicinal chemistry (e.g., as a CRTh2 antagonist precursor) and materials science (e.g., resin modification). However, its properties and reactivity are heavily influenced by its substituents, necessitating comparison with structurally similar compounds.
Properties
IUPAC Name |
(4-acetylphenyl) 2-benzylsulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3S/c1-16(23)18-11-13-19(14-12-18)25-22(24)20-9-5-6-10-21(20)26-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKIYXZGPPJKGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to analogs based on benzoate cores and substituent types:
Key Observations :
- Electron Effects : The 4-acetyl group in this compound deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to methyl or ethyl benzoates .
Physicochemical and Reactivity Comparisons
Table 2: Reactivity and Application Data
Key Findings :
- Resin Reactivity: Ethyl 4-(dimethylamino)benzoate outperforms sulfur-free analogs in resin conversion due to its electron-donating dimethylamino group, suggesting that this compound’s acetyl group might reduce resin compatibility .
Stability and Industrial Relevance
- Thermal Stability: Branched benzoates (e.g., isopropyl benzoate, CAS 939-48-0) exhibit higher thermal stability than straight-chain analogs .
- Nitration Potential: Methyl benzoate undergoes nitration with 70–85% yield under acidic conditions . The acetyl group in this compound likely directs nitration to meta positions but may reduce yields due to deactivation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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